

# 4-Methylcatechol CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-Methylcatechol

Cat. No.: B155104

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## An In-depth Technical Guide to 4-Methylcatechol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4-Methylcatechol**, a significant metabolite of dietary flavonoids such as quercetin, has garnered considerable attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of **4-Methylcatechol**, detailing its chemical properties, synthesis methodologies, and multifaceted physiological effects. The document elucidates its roles in vasodilation, neuroprotection through the induction of neurotrophic factors, and its pro-apoptotic effects on cancer cells. Detailed experimental protocols for key biological assays are provided to facilitate further research. Additionally, this guide presents signaling pathways and experimental workflows in the form of Graphviz diagrams to offer a clear visual representation of its mechanisms of action. All quantitative data has been systematically organized into tables for straightforward interpretation and comparison, making this a vital resource for professionals engaged in pharmacology, drug discovery, and biomedical research.

### Core Chemical and Physical Properties

**4-Methylcatechol**, also known as 3,4-dihydroxytoluene or homocatechol, is a phenolic compound that belongs to the catechol family. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	452-86-8[1][2][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub> [2][3][5][6]
Molecular Weight	124.14 g/mol [2][4][5][6][7]
IUPAC Name	4-methylbenzene-1,2-diol
Synonyms	3,4-Dihydroxytoluene, Homocatechol, 4-Methyl-1,2-benzenediol[2][3]
Melting Point	67-69 °C[2][4]
Boiling Point	251 °C[2][4]
Density	1.129 g/mL at 25 °C[2][4]
Appearance	Off-white to light brown solid

## Synthesis and Purification Methodologies

The synthesis of **4-Methylcatechol** can be achieved through several chemical routes. The following sections detail some of the common experimental protocols for its preparation.

### Synthesis from p-Cresol via Fries Rearrangement

This method involves the acylation of p-cresol, followed by a Fries rearrangement, and subsequent oxidation to yield **4-Methylcatechol**.

Experimental Protocol:

- Acylation of p-Cresol:
  - In a 500ml three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 108g (1.0 mol) of p-cresol.
  - Add 109g (1.07 mol) of acetic anhydride.
  - Heat the mixture and maintain a reflux under stirring for 6 hours.

- After the reaction, reconfigure the apparatus for vacuum distillation to remove acetic acid and any excess acetic anhydride, yielding p-cresyl acetate.
- Fries Rearrangement:
  - In a 500ml four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, under a nitrogen atmosphere, add 120g of pre-dried chlorobenzene.
  - With stirring, add 138g (1.035 mol) of anhydrous aluminum trichloride.
  - Heat the mixture to 130-140°C.
  - Slowly add the p-cresyl acetate from the previous step via the dropping funnel.
  - Continue the reaction until completion, monitoring by TLC. This step yields 2-hydroxy-5-methyl acetophenone.
- Oxidation to **4-Methylcatechol**:
  - Dissolve the 2-hydroxy-5-methylacetophenone in three times its mass of dioxane.
  - At 25-30°C, slowly add a 40% (w/w) sodium carbonate solution. The molar ratio of sodium hydroxide to the phenolic ketone should be 2.5:1.
  - Cool the system to 0-5°C and add 5% hydrogen peroxide dropwise. The molar ratio of hydrogen peroxide to the phenolic ketone should be 2.8:1.
  - Maintain an alkaline pH by adding lye as needed.
  - Upon reaction completion, reduce the solution, followed by acidification, extraction, and concentration to obtain the crude product.
  - The pure **4-Methylcatechol** is obtained by distillation of the crude product.

## Synthesis from 2-Methoxy-4-methylphenol (Creosol)

This protocol involves the demethylation of 2-methoxy-4-methylphenol.

Experimental Protocol:

- Demethylation Reaction:
  - In a suitable reactor, combine 140g of 2-methoxy-4-methylphenol (99% purity) with 100ml of 46% hydrobromic acid solution and 1g of sodium sulfite.
  - Protect the reaction from light and maintain an inert atmosphere (e.g., with nitrogen).
  - Continuously bubble hydrogen bromide gas into the mixture while heating to reflux at approximately 100°C for 4-6 hours, with stirring.
  - After the reaction, cool the mixture to room temperature.
  - Neutralize the excess acid by adding soda ash to adjust the pH to 3-5.
- Extraction and Purification:
  - Use a mixed solvent of 90ml cyclohexane and 10ml toluene to extract the product. Repeat the extraction three times.
  - Combine the organic phases and wash three times with a 20% NaCl solution.
  - Under an inert atmosphere, distill off the extraction solvent.
  - Cool the concentrated solution to 15°C to allow for crystallization.
  - Collect the white to off-white crystals of **4-Methylcatechol** by centrifugal filtration at 25°C.

## Biological Activities and Mechanisms of Action

**4-Methylcatechol** exhibits a range of biological effects, from vasodilation to neuroprotection and anti-cancer activity. The following sections delve into these activities and the underlying molecular mechanisms.

### Vasodilatory Effects

**4-Methylcatechol** has been shown to induce vasodilation, a key factor in regulating blood pressure.

Mechanism of Action:

The vasorelaxant effects of **4-Methylcatechol** are primarily mediated by the opening of voltage-gated potassium (K<sub>v</sub>) channels in vascular smooth muscle cells. Specifically, it has been shown to interact with the K<sub>v</sub>7.4 isoform. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated Ca<sup>2+</sup> channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation and vasodilation.



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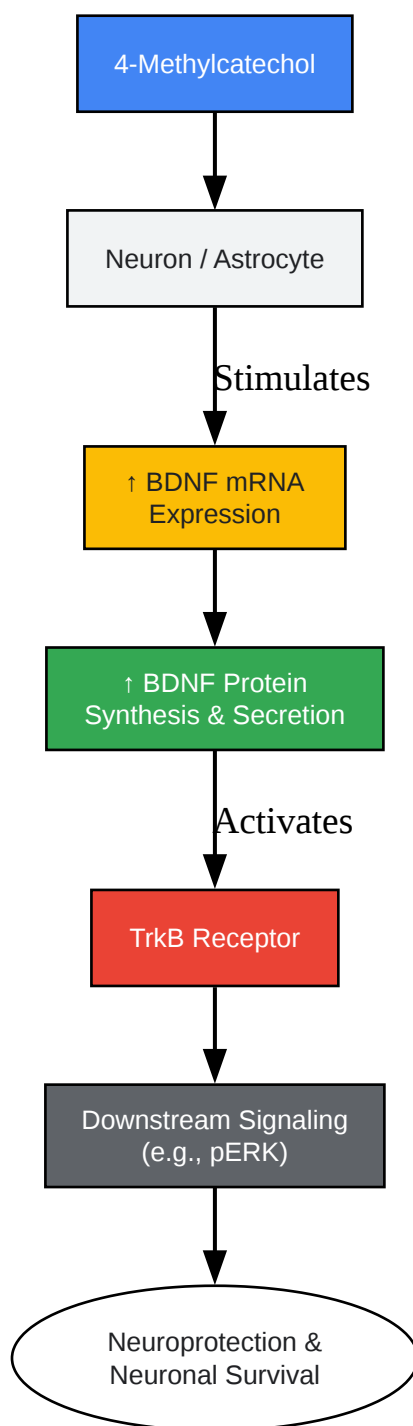
Vasodilation pathway of **4-Methylcatechol**.

## Neurotrophic and Neuroprotective Effects

**4-Methylcatechol** is a potent stimulator of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) synthesis, both in vitro and in vivo. This activity underlies its therapeutic potential in conditions such as diabetic neuropathy.

Mechanism of Action:

**4-Methylcatechol** enhances the expression of BDNF mRNA, leading to increased synthesis and secretion of BDNF protein in both neurons and astrocytes. This elevated level of BDNF can then activate its receptor, TrkB, and downstream signaling pathways, such as the ERK pathway. This process is crucial for neuronal survival, differentiation, and synaptic plasticity. In models of diabetic neuropathy, treatment with **4-Methylcatechol** has been shown to increase NGF content in the sciatic nerve, leading to improved motor nerve conduction velocity (MNCV) and preservation of nerve fiber integrity.



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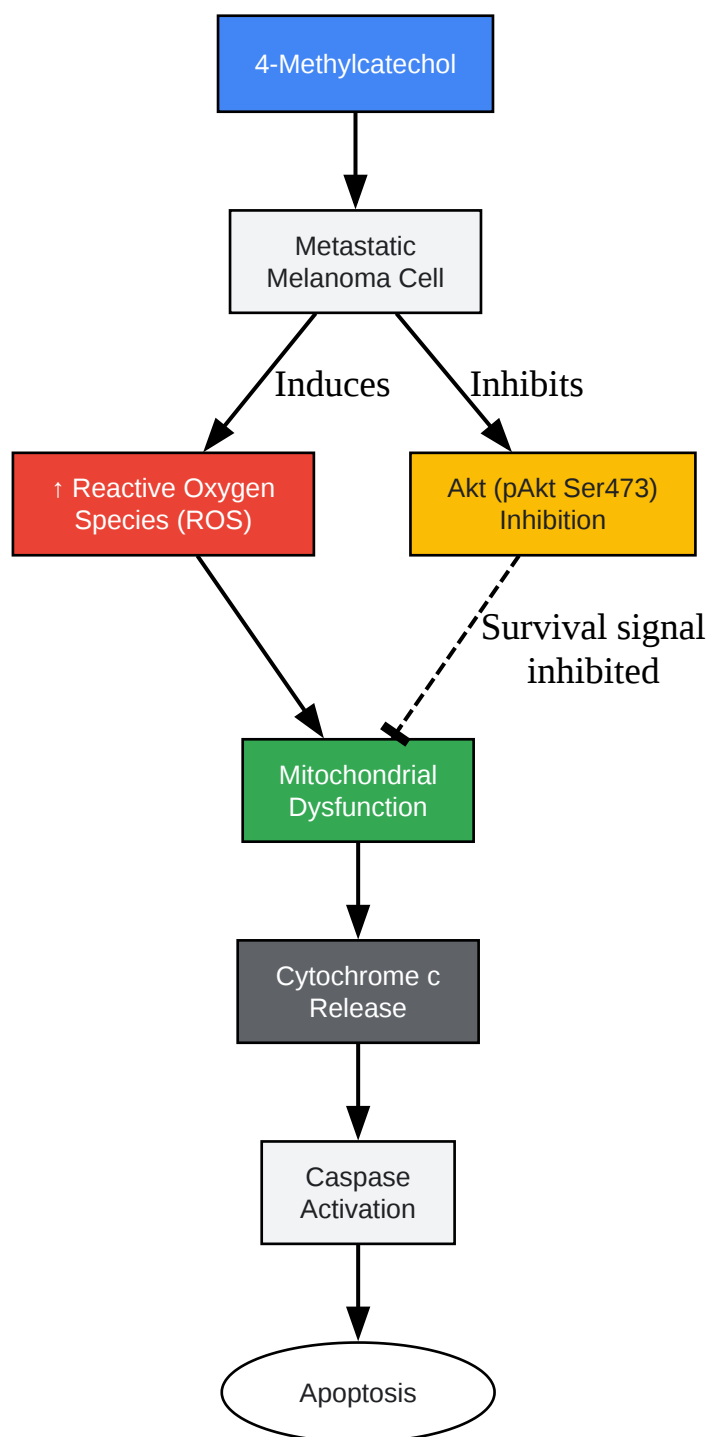
**4-Methylcatechol** induced BDNF synthesis pathway.

## Anti-Cancer Effects: Induction of Apoptosis in Melanoma Cells

**4-Methylcatechol** has demonstrated cytotoxic effects against metastatic melanoma cells while showing less impact on normal human epidermal melanocytes.

Mechanism of Action:

The anti-melanoma activity of **4-Methylcatechol** is mediated through the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS). This surge in ROS triggers the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include the inhibition of the pro-survival protein Akt and the likely modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation. This culminates in cell cycle arrest at the G2/M phase and programmed cell death.



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Intrinsic apoptosis pathway induced by **4-Methylcatechol**.

## Quantitative Biological Data



The biological activities of **4-Methylcatechol** have been quantified in various experimental settings. The following table summarizes key quantitative data.

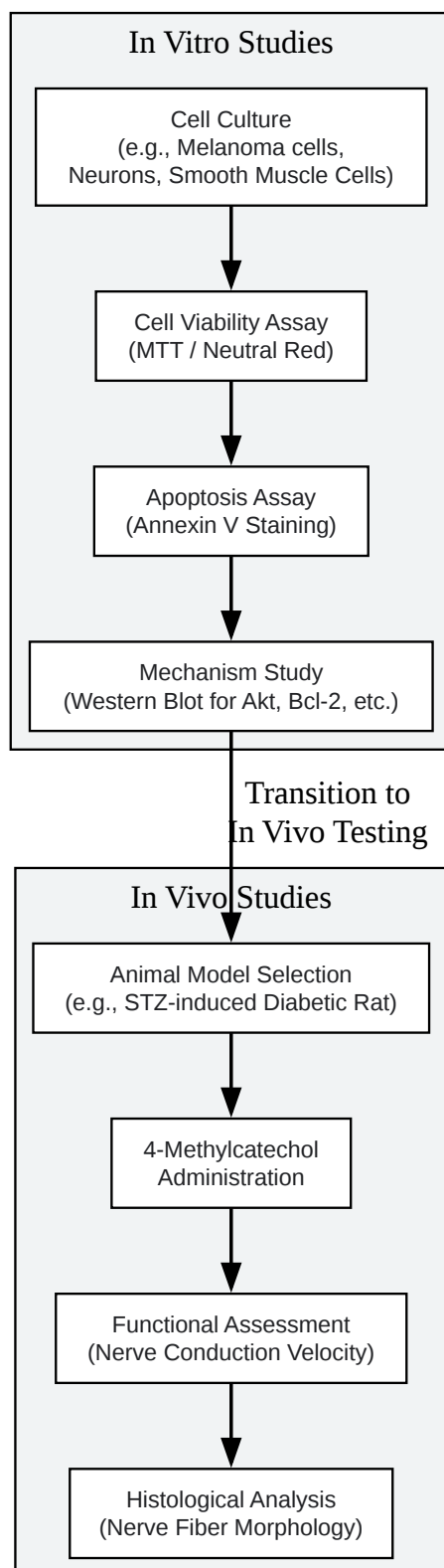
Activity	Model System	Quantitative Data
Anti-proliferative	Murine B16 melanoma cells	IC <sub>50</sub> ≈ 100 μM
Vasodilation	Isolated rat aortic rings	EC <sub>50</sub> = 49.1 μM
Vasodilation	Isolated rat mesenteric arteries	EC <sub>50</sub> = 21.2 μM
Neurotrophic Effect	STZ-induced diabetic rats	Treatment elevated NGF content to 140% of untreated diabetic rats. <a href="#">[5]</a>
Antiplatelet Activity	Human whole blood (collagen-induced)	At 10 μM, 4-MC was ~26% more active than 30 μM of acetylsalicylic acid.

## Experimental Protocols for Biological Evaluation

This section provides detailed protocols for key experiments used to characterize the biological activities of **4-Methylcatechol**.

### General Experimental Workflow for Biological Characterization

The biological evaluation of **4-Methylcatechol** typically follows a multi-stage process, starting with in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies in animal models to assess efficacy and physiological effects.



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General workflow for biological evaluation.

## Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of **4-Methylcatechol** on the proliferation of melanoma cells.

### Materials:

- Melanoma cell line (e.g., A375)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **4-Methylcatechol** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Microplate reader

### Procedure:

- Seed melanoma cells into 96-well plates at a density of  $5 \times 10^3$  cells per well in 100  $\mu$ L of complete medium.
- Incubate the plates at 37°C in a humidified 5% CO<sub>2</sub> atmosphere for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **4-Methylcatechol** in complete medium from the stock solution.
- Remove the medium from the wells and add 100  $\mu$ L of the various concentrations of **4-Methylcatechol** or vehicle control (medium with the same percentage of DMSO as the highest concentration).
- Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

- Add 20  $\mu\text{L}$  of MTT solution to each well and incubate for another 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the medium containing MTT.
- Add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

## Apoptosis Detection (Annexin V Staining)

This protocol is used to quantify apoptosis in melanoma cells treated with **4-Methylcatechol**.

Materials:

- Treated and control melanoma cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Seed cells (e.g.,  $1 \times 10^6$  cells) in a culture flask and treat with the desired concentration of **4-Methylcatechol** (e.g., 5, 10, 25  $\mu\text{g/ml}$ ) for a specified time (e.g., 18 hours).
- Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.
- Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.

- Transfer 100  $\mu\text{L}$  of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
- Add 5  $\mu\text{L}$  of Annexin V-FITC and 5  $\mu\text{L}$  of PI solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu\text{L}$  of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
- Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins like Akt and Bcl-2 family members in response to **4-Methylcatechol**.

Materials:

- Treated and control melanoma cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis system
- PVDF membrane and transfer system
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-pAkt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents

#### Procedure:

- After treating cells with **4-Methylcatechol**, wash them twice with ice-cold PBS.
- Lyse the cells in ice-cold RIPA buffer on ice for 30 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the appropriate primary antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Normalize the band intensities of the target proteins to a loading control like  $\beta$ -actin.

## Measurement of Motor Nerve Conduction Velocity (MNCV) in Rats

This protocol is for assessing peripheral nerve function in a diabetic neuropathy model treated with **4-Methylcatechol**.

#### Materials:

- Anesthetized rat (e.g., with Ketamine/Xylazine)
- Electrophysiology recording system
- Bipolar stimulating needle electrodes
- Subdermal needle recording electrodes
- Ground electrode
- Heating pad and thermometer to maintain body temperature at 37°C
- Calipers

Procedure:

- Anesthetize the rat and place it in a prone position on a heating pad to maintain its body temperature at 37°C.
- Recording Electrode Placement: Insert the active recording needle electrode into the intrinsic muscles of the paw (e.g., between the second and third metatarsals) and the reference electrode more distally in the digits.
- Ground Electrode Placement: Place the ground electrode subcutaneously between the stimulating and recording sites.
- Proximal Stimulation: Insert the stimulating electrodes near the sciatic nerve at the sciatic notch. Deliver a supramaximal square-wave pulse (e.g., 0.1 ms duration) and record the compound muscle action potential (CMAP). Measure the latency from the stimulus artifact to the onset of the CMAP (Proximal Latency - PL).
- Distal Stimulation: Move the stimulating electrodes to a distal site, such as the ankle, to stimulate the tibial nerve. Deliver the same stimulus and record the CMAP. Measure the latency to the onset of this CMAP (Distal Latency - DL).
- Distance Measurement: Use calipers to accurately measure the distance (in mm) between the proximal and distal stimulation sites along the nerve path.

- Calculation of MNCV: Calculate the MNCV using the following formula:
  - $\text{MNCV (m/s)} = \text{Distance (mm)} / (\text{Proximal Latency (ms)} - \text{Distal Latency (ms)})$

## Conclusion

**4-Methylcatechol** stands out as a promising bioactive compound with significant therapeutic potential. Its well-defined chemical properties and established synthesis routes provide a solid foundation for its further development. The compound's ability to induce vasodilation, stimulate the production of crucial neurotrophic factors, and trigger apoptosis in cancer cells highlights its relevance in cardiovascular, neurodegenerative, and oncological research. The detailed protocols and mechanistic pathways presented in this guide are intended to serve as a valuable resource for the scientific community, encouraging and facilitating continued investigation into the diverse applications of **4-Methylcatechol** in drug development and biomedical science.

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